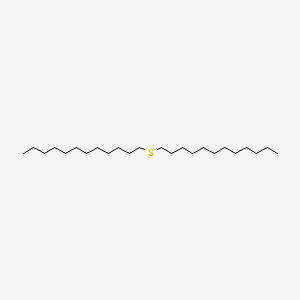

Dodecyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-dodecylsulfanyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYPTOCXMIWHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062443 | |

| Record name | Dodecane, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dodecane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2469-45-6 | |

| Record name | Dodecyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CF2NUW66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dodecyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of dodecyl sulfide (B99878) (also known as didodecyl sulfide or lauryl sulfide). It includes a detailed experimental protocol for its preparation, a summary of its key physical and spectroscopic properties, and a visual representation of the experimental workflow.

Synthesis of this compound

This compound is a symmetrical dialkyl sulfide that can be efficiently synthesized via a nucleophilic substitution reaction. A common and effective method involves the reaction of an alkyl halide, such as 1-bromododecane (B92323), with a sulfur source like sodium sulfide. The use of a phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.

Experimental Protocol: Synthesis of this compound from 1-Bromododecane

This protocol is adapted from general procedures for the synthesis of symmetrical alkyl sulfides using a phase transfer catalyst.

Materials:

-

1-Bromododecane (C₁₂H₂₅Br)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Tetrabutylammonium (B224687) bromide (TBAB) or another suitable phase transfer catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromododecane (2 equivalents) and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%) in dichloromethane.

-

Preparation of Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (1 equivalent) in deionized water to create a concentrated aqueous solution.

-

Reaction: Add the aqueous sodium sulfide solution to the vigorously stirred organic solution in the round-bottom flask.

-

Heating: Heat the biphasic mixture to reflux (approximately 40-50 °C for dichloromethane) and maintain the reaction for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Separate the organic layer using a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine (saturated NaCl solution) to remove any remaining inorganic salts and impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[1][2][3]

Reaction Scheme:

2 C₁₂H₂₅Br + Na₂S --(Phase Transfer Catalyst)--> (C₁₂H₂₅)₂S + 2 NaBr

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity. These include the determination of its physical properties and spectroscopic analysis.

Physical Properties

This compound is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₀S | [4] |

| Molecular Weight | 370.72 g/mol | [4] |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 260-263 °C (at 4 mmHg) | [4] |

| Density | 0.845 g/cm³ | [4] |

| Appearance | White crystalline powder or flakes |

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different protons in the dodecyl chains. The protons on the carbon adjacent to the sulfur atom (α-methylene) will be the most deshielded.

| Chemical Shift (ppm, estimated) | Multiplicity | Integration | Assignment |

| ~2.5 | Triplet | 4H | -S-CH₂ -CH₂- |

| ~1.6 | Multiplet | 4H | -S-CH₂-CH₂ - |

| 1.2-1.4 | Multiplet | 36H | -(CH₂)₉- |

| ~0.9 | Triplet | 6H | -CH₃ |

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom directly bonded to the sulfur atom will have a distinct chemical shift compared to the other carbons in the alkyl chain.

| Chemical Shift (ppm, estimated) | Assignment |

| ~32 | -S-C H₂- |

| ~30-22 | -(C H₂)₁₀- |

| ~14 | -C H₃ |

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2955-2965 | C-H stretch (asymmetric, -CH₃) | Strong |

| 2915-2925 | C-H stretch (asymmetric, -CH₂) | Strong |

| 2870-2880 | C-H stretch (symmetric, -CH₃) | Strong |

| 2845-2855 | C-H stretch (symmetric, -CH₂) | Strong |

| 1460-1470 | C-H bend (scissoring, -CH₂) | Medium |

| 1375-1385 | C-H bend (symmetric, -CH₃) | Medium |

| 720-730 | C-H rock (-CH₂) | Medium |

| 600-700 | C-S stretch | Weak-Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For saturated monosulfides like this compound, fragmentation often occurs at the C-S bond.[5][6]

| m/z | Fragmentation Ion (Proposed) | Relative Intensity |

| 370 | [M]⁺ (Molecular Ion) | |

| 201 | [M - C₁₂H₂₅]⁺ or [C₁₂H₂₅S]⁺ | |

| 169 | [C₁₂H₂₅]⁺ |

Experimental Workflow and Logic Diagram

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound and the logical relationship of the key steps.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of key steps in the phase transfer catalyzed synthesis of this compound.

References

- 1. How To [chem.rochester.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of didodecyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl sulfide (B99878), also known as dilauryl sulfide, is a symmetrical dialkyl sulfide with the chemical formula C₂₄H₅₀S. This large, lipophilic molecule is characterized by a central sulfur atom flanked by two twelve-carbon alkyl chains. While not as extensively studied as other sulfur-containing compounds in the pharmaceutical sciences, its physicochemical properties make it a subject of interest in various chemical and industrial applications. This technical guide provides an in-depth overview of the known physical and chemical properties of didodecyl sulfide, including experimental protocols for its synthesis and key reactions. It also touches upon the broader context of the biological relevance of dialkyl sulfides, given the limited direct research on dithis compound itself.

Physical Properties

Dithis compound is a white to light yellow crystalline solid at room temperature.[1] Its high molecular weight and long alkyl chains contribute to its non-polar nature, dictating its solubility and other physical characteristics. The quantitative physical properties of dithis compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₀S | [1] |

| Molecular Weight | 370.72 g/mol | [1] |

| Melting Point | 38-40 °C | [1][2] |

| Boiling Point | 260-263 °C at 4 mmHg | [1][2][3] |

| Density | 0.845 g/cm³ | [1] |

| Flash Point | >113 °C (>230 °F) | [1][3] |

| Vapor Pressure | 2.14 x 10⁻⁸ mmHg at 25 °C | [1] |

| Refractive Index | 1.464 | [1] |

| Appearance | White to light yellow crystalline powder or flakes | [1] |

Solubility:

Chemical Properties and Reactivity

The chemical behavior of dithis compound is primarily dictated by the sulfur atom, which is a versatile nucleophile and can exist in various oxidation states. Key reactions include synthesis, oxidation, and alkylation.

Synthesis of Dithis compound

A common method for the synthesis of symmetrical dialkyl sulfides like dithis compound is the reaction of an alkyl halide with a sulfur source, such as sodium sulfide.[5]

Experimental Protocol: Synthesis of Dithis compound

-

Materials: 1-Bromododecane (B92323), sodium sulfide nonahydrate, ethanol (B145695), water, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.

-

Add a solution of 1-bromododecane in ethanol to the flask. The molar ratio of 1-bromododecane to sodium sulfide should be approximately 2:1.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield crude dithis compound.

-

Purify the product by recrystallization or column chromatography.

-

Oxidation of Dithis compound

The sulfur atom in dithis compound can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.[5]

Experimental Protocol: Oxidation to Didodecyl Sulfoxide [6]

-

Materials: Dithis compound, hydrogen peroxide (30% solution), glacial acetic acid, dichloromethane (B109758), sodium bicarbonate solution.

-

Procedure:

-

Dissolve dithis compound in glacial acetic acid in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a stoichiometric amount of 30% hydrogen peroxide.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain didodecyl sulfoxide.

-

Experimental Protocol: Oxidation to Didodecyl Sulfone [7]

-

Materials: Dithis compound, hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane.

-

Procedure:

-

Dissolve dithis compound in dichloromethane in a round-bottom flask.

-

Add an excess of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA or an excess of 30% H₂O₂ with a suitable catalyst like sodium tungstate).[8][9]

-

Stir the reaction at room temperature until the reaction is complete as indicated by TLC.

-

For the m-CPBA reaction, wash the mixture with a sodium sulfite (B76179) solution, followed by a sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield didodecyl sulfone.

-

Alkylation of Dithis compound

As a nucleophile, the sulfur atom of dithis compound can react with alkyl halides in an Sₙ2 reaction to form a trialkyylsulfonium salt.[5]

Experimental Protocol: Alkylation of Dithis compound

-

Materials: Dithis compound, an alkyl halide (e.g., methyl iodide), a non-nucleophilic solvent (e.g., acetone (B3395972) or nitromethane).

-

Procedure:

-

Dissolve dithis compound in the chosen solvent in a flask.

-

Add the alkyl halide to the solution.

-

Stir the reaction mixture at room temperature. The sulfonium (B1226848) salt may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure to yield the sulfonium salt.

-

Biological Context and Potential Relevance in Drug Development

Direct studies on the biological activity, metabolic fate, or signaling pathways of dithis compound are scarce in publicly available literature. However, the broader class of organosulfur compounds has significant biological relevance.

Metabolism of Dialkyl Sulfides:

Xenobiotic dialkyl sulfides are typically metabolized in the liver through oxidation reactions catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs). The primary metabolites are the corresponding sulfoxides, which can be further oxidized to sulfones. These more polar metabolites are then more readily excreted from the body.

Potential Applications in Drug Development:

While dithis compound itself is not a known therapeutic agent, the sulfide functional group is present in some drug molecules.[10] Furthermore, the long alkyl chains of dithis compound are characteristic of lipophilic compounds, a property that can be exploited in drug delivery systems, for example, in the formation of lipid nanoparticles or as part of a pro-drug strategy to enhance membrane permeability. The disulfide bond, a related functional group, is extensively utilized in drug delivery systems for stimuli-responsive release.[11]

It is important to note that toxicological data for dithis compound is largely unavailable.[12] Any consideration for its use in a biological context would require thorough toxicological evaluation.

Conclusion

Dithis compound is a long-chain dialkyl sulfide with well-defined physical properties but less explored chemical and biological characteristics. Its reactivity is centered around the nucleophilic and redox-active sulfur atom, allowing for its synthesis and transformation into sulfoxides, sulfones, and sulfonium salts through established organic chemistry protocols. While direct biological data is lacking, understanding its properties within the broader context of organosulfur compounds can provide a foundation for its potential application in material science and, with extensive further research, potentially in the pharmaceutical sciences, particularly in the area of drug delivery. This guide serves as a foundational resource for researchers and professionals interested in the fundamental properties and chemistry of didodeyl sulfide.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of Dodecyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dodecyl sulfide (B99878), also known as didodecyl sulfide or lauryl sulfide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-(dodecylsulfanyl)dodecane[1]

-

Synonyms: this compound, Dithis compound, Lauryl sulfide[1][2]

-

Molecular Formula: C₂₄H₅₀S[1]

-

Molecular Weight: 370.7 g/mol [1]

-

Appearance: White to light yellow crystalline powder or flakes[4]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals for the dodecyl chains.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Triplet | 4H | α-CH₂ (-S-CH₂ -CH₂-) |

| ~1.6 | Multiplet | 4H | β-CH₂ (-S-CH₂-CH₂ -) |

| ~1.2-1.4 | Multiplet | 36H | -(CH₂)₉- |

| ~0.9 | Triplet | 6H | -CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is analogous to other long-chain alkyl compounds.[5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~32.0 | α-CH₂ (-S-CH₂ -) |

| ~31.9 | -(CH₂ )₉- |

| ~29.6 | -(CH₂ )₉- |

| ~29.5 | -(CH₂ )₉- |

| ~29.3 | -(CH₂ )₉- |

| ~29.1 | -(CH₂ )₉- |

| ~28.8 | β-CH₂ (-S-CH₂-CH₂ -) |

| ~22.7 | -CH₂ -CH₃ |

| ~14.1 | -CH₃ |

Note: The chemical shifts are approximate and based on typical values for long-chain alkanes and thioethers. The exact values can vary.[1][5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of its long alkyl chains.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955-2965 | Strong | C-H asymmetric stretching (CH₃) |

| ~2915-2925 | Strong | C-H asymmetric stretching (CH₂) |

| ~2870-2880 | Medium | C-H symmetric stretching (CH₃) |

| ~2845-2855 | Strong | C-H symmetric stretching (CH₂) |

| ~1460-1470 | Medium | C-H scissoring (CH₂) |

| ~1375-1385 | Medium | C-H symmetric bending (CH₃) |

| ~720-730 | Weak | C-H rocking (-(CH₂)n-, n ≥ 4) |

| ~650-700 | Weak-Medium | C-S stretching |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet, or ATR).[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 370.4 | Low | [M]⁺ (Molecular Ion) |

| 201 | High | [C₁₂H₂₅S]⁺ or [C₁₄H₂₉]⁺ fragment |

| 55 | High | [C₄H₇]⁺ fragment |

| 43 | High | [C₃H₇]⁺ fragment |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). The data presented is based on common fragmentation patterns for long-chain thioethers.[1]

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.

-

If any particulate matter is present, filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.

-

Ensure the solution height in the NMR tube is at least 4 cm.[6]

-

Cap the NMR tube and label it appropriately.

-

-

Instrument Parameters:

-

¹H NMR:

-

Set the spectrometer to the appropriate frequency (e.g., 400 MHz).

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR:

-

Set the spectrometer to the corresponding carbon frequency (e.g., 100 MHz).

-

Use proton decoupling to simplify the spectrum.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.[6]

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in structural assignment.[6]

-

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[7][8]

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption bands in the spectrum.

-

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, an appropriate temperature program should be used to ensure elution of the compound.

-

-

Instrument Parameters:

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 40-500 amu).

-

Ensure the ion source and transfer line temperatures are appropriate to prevent condensation or degradation of the sample.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a database for confirmation if available.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2469-45-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Dithis compound CAS#: 2469-45-6 [m.chemicalbook.com]

- 4. Cas 2469-45-6,Dithis compound | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. ursinus.edu [ursinus.edu]

Thermodynamic Properties of Dodecyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dodecyl sulfide (B99878), also known as didodecyl sulfide or dilauryl sulfide ([CH₃(CH₂)₁₁]₂S), is a large hydrophobic molecule with applications in various fields, including as a component in organic synthesis and as a ligand in materials science. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and predicting its behavior in different environments. This guide addresses the core thermodynamic parameters: standard enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).

Physicochemical and Thermodynamic Data

While specific experimental thermodynamic data for this compound is sparse, its basic physical properties have been documented. To offer a useful point of reference for its thermodynamic properties, the following tables include both the known physical characteristics of this compound and the standard thermodynamic values for its analogous hydrocarbon, n-tetracosane (C₂₄H₅₀), which has a similar molecular weight and structure, differing by the substitution of a methylene (B1212753) group with a sulfur atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₅₀S | [PubChem] |

| Molar Mass | 370.72 g/mol | [Sigma-Aldrich] |

| Appearance | White to almost white powder or crystals | [ChemBK] |

| Melting Point | 38-40 °C | [ChemBK, Sigma-Aldrich] |

| Boiling Point | 260-263 °C at 4 mmHg | [ChemBK, Sigma-Aldrich] |

| Density | 0.845 g/cm³ | [ChemBK] |

| Vapor Pressure | 2.14 x 10⁻⁸ mmHg at 25 °C | [ChemBK] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [Sigma-Aldrich] |

Table 2: Estimated Thermodynamic Properties for this compound

Direct experimental data for this compound is not available in the cited literature. The values for n-tetracosane (C₂₄H₅₀), its hydrocarbon analog, are provided for estimation purposes. The introduction of a sulfur atom in place of a CH₂ group is expected to alter these values. For instance, the C-S bond is weaker than a C-C bond, and the C-S-C bond angle is different, which would influence the enthalpy of formation and entropy.

| Thermodynamic Property | n-Tetracosane (C₂₄H₅₀) Value | Phase | Units |

| Standard Enthalpy of Formation (ΔfH°) | -594.3 ± 3.4 | solid | kJ/mol |

| Standard Molar Entropy (S°) | 679.9 ± 3.0 | solid | J/mol·K |

| Heat Capacity (Cp) | 725.0 | solid | J/mol·K |

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for organosulfur compounds like this compound requires specialized and precise experimental techniques. The following sections detail the standard methodologies.

Standard Enthalpy of Formation via Rotating-Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined from the standard enthalpy of combustion (ΔcH°), measured using calorimetry. For sulfur-containing compounds, static-bomb calorimetry is inadequate due to the formation of a mixture of sulfur oxides and sulfuric acid of varying concentrations. The established method is rotating-bomb calorimetry , which ensures a complete and well-defined final state.[1][2]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically <1.5 g) is placed in a crucible within the combustion bomb.[3] A known length of fuse wire is connected to the electrodes, positioned to ignite the sample.

-

Bomb Sealing and Pressurization: A small, known amount of distilled water is added to the bomb to dissolve the acid products formed during combustion. The bomb is then sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30-35 atm.[3][4]

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's containment vessel (the "bucket"). The entire assembly is placed in an isothermal or adiabatic jacket to minimize heat exchange with the surroundings.

-

Combustion and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure that all sulfur-containing products are dissolved in the bomb solution, forming a uniform sulfuric acid solution. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[5]

-

Analysis of Products: After combustion, the bomb is depressurized, and the contents are carefully collected. The liquid phase is titrated to determine the total amount of acid (sulfuric acid and nitric acid from any residual N₂) formed.[5] The amount of unburned fuse wire is also measured.

-

Calculation:

-

The total heat released (q_total) is calculated from the temperature change and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid.

-

The resulting energy change at constant volume (ΔcU) is corrected to standard state conditions (Washburn corrections) to account for the deviation of reactants and products from their standard states of 1 bar pressure.[2][6]

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, from the known ΔfH° values of the combustion products (CO₂(g) and H₂O(l)) and the calculated ΔcH° of this compound.

-

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity (Cp) of a substance as a function of temperature. The "three-step method" is a common procedure.[7][8]

Methodology:

-

Instrument Calibration: The DSC instrument must be calibrated for both temperature and heat flow. Temperature calibration is typically performed using certified standards with known melting points (e.g., indium, zinc). Heat flow calibration is also performed using a standard material.[7]

-

Baseline Run (Step 1): An initial scan is performed with two empty, matched sample pans (one for the sample, one for the reference) to measure the baseline heat flow of the instrument over the desired temperature range. This accounts for any asymmetry in the system.[8]

-

Standard Reference Run (Step 2): A precisely weighed sample of a standard reference material with a well-known heat capacity, such as sapphire (α-Al₂O₃), is placed in the sample pan. The scan is then repeated under the exact same conditions as the baseline run.

-

Sample Run (Step 3): The standard is replaced with a precisely weighed sample of this compound, and the scan is repeated a third time under identical conditions.

-

Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:

Cp,sample = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std / m_sample) * Cp,std

Where:

-

DSC_sample, DSC_baseline, and DSC_std are the heat flow signals from the sample, baseline, and standard runs, respectively.

-

m_sample and m_std are the masses of the sample and the standard.

-

Cp,std is the known heat capacity of the standard material.

-

Computational Chemistry Protocols

Given the challenges of experimental measurements, high-level ab initio quantum chemical calculations provide a powerful alternative for determining the gas-phase thermodynamic properties of molecules like this compound.[9]

Enthalpy of Formation via Atomization or Isodesmic Reactions

The gas-phase standard enthalpy of formation at 298.15 K can be calculated from first principles.

Methodology:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)).[10]

-

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. This confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies) and is used to compute the zero-point vibrational energy (ZPVE) and the thermal correction to enthalpy.[11]

-

High-Accuracy Single-Point Energy Calculation: A more accurate electronic energy (E₀) is calculated at the optimized geometry using a high-level method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or a composite method like G3, G4, or CBS-QB3.[12][13]

-

Calculation of Total Enthalpy: The total enthalpy of the molecule at 298.15 K (H₂₉₈) is the sum of the high-accuracy electronic energy, the ZPVE, and the thermal correction from 0 K to 298.15 K.

-

Enthalpy of Formation Calculation: The ΔfH° is typically calculated using a balanced reaction (an isodesmic reaction is preferred as it conserves bond types, leading to better error cancellation).[11][14] The calculated ΔrH°₂₉₈ for this reaction is combined with the known experimental ΔfH°₂₉₈ values for the other reactants and products to determine the ΔfH°₂₉₈ of this compound.

Conclusion

This guide summarizes the available physicochemical data for this compound and provides detailed protocols for the experimental and computational determination of its core thermodynamic properties. While specific experimental values for this compound's enthalpy of formation, entropy, and heat capacity are currently absent from the literature, the methodologies described herein—rotating-bomb calorimetry, differential scanning calorimetry, and ab initio calculations—represent the definitive approaches for obtaining this data. For professionals in research and drug development, this guide serves as a practical reference for either undertaking these measurements or for utilizing computational tools to generate reliable estimates essential for advanced modeling and process design.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 3. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 4. pages.jh.edu [pages.jh.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 11. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. macau.uni-kiel.de [macau.uni-kiel.de]

- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of Dodecyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dodecyl Sulfide (B99878) and its Structural Importance

Dodecyl sulfide, also known as dithis compound or lauryl sulfide, is a symmetrical dialkyl sulfide with the chemical formula C₂₄H₅₀S. Its long aliphatic chains and central sulfur atom confer specific physicochemical properties that are of interest in various fields, including materials science and drug development. The precise arrangement of molecules in the solid state, or its crystal structure, dictates many of its bulk properties such as melting point, solubility, and bioavailability. Understanding the crystal packing and conformational flexibility of the dodecyl chains is crucial for predicting its behavior in different environments and for designing novel materials or drug delivery systems.

Synthesis of this compound

The synthesis of symmetrical dialkyl sulfides like this compound can be achieved through several methods. A common and effective approach is the reaction of an alkyl halide with a sulfur source, such as sodium sulfide.

Synthesis from Dodecyl Bromide and Sodium Sulfide

This method involves the nucleophilic substitution of bromide ions by sulfide ions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfide nonahydrate (Na₂S·9H₂O) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to a suitable solvent such as a mixture of water and an organic solvent (e.g., toluene).

-

Addition of Alkyl Halide: While stirring, add 1-dodecyl bromide to the reaction mixture. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure this compound.

Diagram of the Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Crystallization of this compound

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For a long-chain, flexible molecule like this compound, this can be particularly difficult. Several techniques can be employed, and often a systematic screening of various solvents and conditions is necessary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₀S | --INVALID-LINK-- |

| Molecular Weight | 370.72 g/mol | --INVALID-LINK-- |

| Melting Point | 38-40 °C | --INVALID-LINK-- |

| Boiling Point | 260-263 °C at 4 mmHg | --INVALID-LINK-- |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

Experimental Protocols for Crystallization

3.1.1. Slow Evaporation

-

Solvent Selection: Dissolve a small amount of purified this compound in a suitable solvent in which it is moderately soluble at room temperature (e.g., ethanol, acetone, hexane, or a mixture).

-

Preparation of Solution: Prepare a saturated or near-saturated solution by gently warming the solvent if necessary.

-

Crystallization: Filter the solution into a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

3.1.2. Slow Cooling

-

Solvent Selection: Choose a solvent in which this compound has a significantly higher solubility at elevated temperatures than at room temperature.

-

Preparation of Solution: Prepare a saturated solution at a temperature just below the solvent's boiling point.

-

Crystallization: Filter the hot solution into a clean, pre-warmed vial.

-

Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the vial in a Dewar flask filled with hot water or in a programmable cooling bath. Further cooling in a refrigerator or freezer may also promote crystal growth.

3.1.3. Vapor Diffusion

-

Setup: Dissolve this compound in a small volume of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial.

-

Outer Reservoir: Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

-

Diffusion: The anti-solvent will slowly diffuse into the solvent, reducing the solubility of this compound and inducing crystallization.

X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol:

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data (a set of reflection intensities and their positions) are processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods (structure solution) and subsequently refined to obtain a final, accurate crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample and is useful for phase identification, determining sample purity, and obtaining unit cell parameters.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is a fingerprint of the crystalline phase(s) present in the sample. The positions and intensities of the diffraction peaks can be used to identify the substance by comparison with a database or to determine the unit cell parameters.

Diagram of the Crystallographic Analysis Workflow

Caption: Workflow for crystallographic analysis.

Expected Crystal Packing and Molecular Conformation

While the specific crystal structure of this compound is not yet determined, insights can be drawn from the known structures of other long-chain n-alkyl compounds.

-

Layered Structures: Long-chain alkanes and their derivatives often pack in layered structures, with the alkyl chains aligned parallel to one another.

-

Chain Conformation: The dodecyl chains are likely to adopt a fully extended, all-trans conformation to maximize van der Waals interactions between adjacent molecules. However, gauche conformations at the C-S-C linkage are also possible.

-

Polymorphism: It is common for long-chain compounds to exhibit polymorphism, meaning they can crystallize in different crystal structures depending on the crystallization conditions. This can lead to variations in physical properties.

Table 2: Comparison of Crystallographic Data for Related Long-Chain Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| n-Octadecane | Triclinic | P-1 | 4.28 | 4.82 | 25.46 | 91.1 | --INVALID-LINK-- |

| 1,10-Dibromodecane | Monoclinic | P2₁/c | 10.33 | 5.09 | 15.68 | 112.9 | --INVALID-LINK-- |

| Sodium Dodecyl Sulfate (anhydrous) | Monoclinic | P2₁/c | 38.915 | 4.709 | 8.198 | 93.29 | --INVALID-LINK-- |

Note: The provided crystallographic data for related compounds serves as a reference for the expected range of unit cell parameters and crystal systems.

Conclusion

The determination of the crystal structure of this compound is a feasible endeavor that requires a systematic approach encompassing synthesis, purification, crystallization, and X-ray diffraction analysis. This guide provides the foundational experimental protocols and theoretical considerations for researchers to successfully undertake this analysis. The resulting structural information will be invaluable for a deeper understanding of the solid-state properties of this compound and will facilitate its application in various scientific and industrial domains.

Solubility of Dodecyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl sulfide (B99878), also known as di-n-dodecyl sulfide or dilauryl sulfide, is an organic thioether with the chemical formula [CH₃(CH₂)₁₁]₂S.[1] Its structure is characterized by two long, nonpolar dodecyl chains attached to a sulfur atom. This molecular architecture is the primary determinant of its solubility characteristics. According to the principle of "like dissolves like," dodecyl sulfide is expected to exhibit greater solubility in nonpolar organic solvents and limited solubility in polar solvents.[2][3] The large hydrocarbon portion of the molecule dominates its physical properties, making it a lipophilic substance. This guide provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| Dodecyl methyl sulfide | Acetone | Soluble | |

| Dodecyl methyl sulfide | Tetrahydrofuran (THF) | Soluble | |

| Dodecyl methyl sulfide | Isopropanol | Soluble | |

| Dodecyl methyl sulfide | Pentane | Soluble | |

| Dodecyl methyl sulfide | Heptane | Soluble | |

| Dodecyl methyl sulfide | Water | Insoluble | |

| Dodecyl methyl sulfide | Methanol | Insoluble | |

| Dithis compound | Not Specified | No data available | [4] |

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid powder)[1]

-

Selected organic solvent (e.g., hexane, toluene, ethanol, acetone)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with sealed caps

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized).

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter attached to the pipette tip.

-

Transfer the filtered, saturated solution into a pre-weighed volumetric flask and record the weight.

-

Dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Quantum Chemical Calculations of Dodecyl Sulfide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl sulfide (B99878) ([CH₃(CH₂)₁₁]₂S), a long-chain thioether, possesses properties of interest in various chemical and industrial applications. Understanding its molecular structure, stability, and reactivity at a quantum level is crucial for predicting its behavior and designing novel applications. This technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on dodecyl sulfide. It details the recommended computational methods, basis sets, and the types of data that can be generated. Furthermore, it provides a generalized experimental protocol for the synthesis and characterization of long-chain dialkyl sulfides to support the validation of computational findings. While pre-computed data for this compound is not extensively available in public literature, this document serves as a comprehensive methodological blueprint for researchers to perform and interpret such calculations.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties that are often difficult or expensive to measure experimentally.[1][2] For molecules like this compound, with its considerable conformational flexibility, computational methods can elucidate its preferred geometries, vibrational frequencies, and electronic characteristics. This guide provides a structured approach to the computational study of this compound, aimed at researchers in materials science, organic chemistry, and drug development.

Computational Methodology

The accurate prediction of molecular properties for sulfur-containing compounds requires careful selection of computational methods and basis sets.[3][4] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[5][6]

2.1. Recommended DFT Functionals

For organic molecules containing sulfur, the following hybrid DFT functionals are recommended:

-

B3LYP: A popular and well-benchmarked functional that often provides reliable geometries and energies.

-

M06-2X: This functional is known for its good performance with non-covalent interactions, which can be important for long alkyl chains, and generally provides high accuracy for main-group chemistry.[1]

2.2. Recommended Basis Sets

The choice of basis set is critical for obtaining accurate results, especially for elements like sulfur which have a larger number of electrons.

-

Pople-type basis sets: 6-311+G(d,p) is a good starting point, offering a triple-zeta quality with diffuse functions and polarization functions on both heavy atoms and hydrogens.

-

Correlation-consistent basis sets: For higher accuracy, basis sets like aug-cc-pVTZ are recommended. The "aug" prefix indicates the inclusion of diffuse functions, which are important for describing the electron density far from the nucleus. For sulfur, it is often beneficial to include additional tight d functions, denoted as aug-cc-pVTZ+d.[3][4]

A typical computational protocol would involve an initial geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G*) followed by a more accurate single-point energy calculation at a higher level (e.g., M06-2X/aug-cc-pVTZ+d).[2]

Data Presentation: Predicted Molecular Properties

Quantum chemical calculations can yield a wealth of quantitative data. This data should be organized into clear tables for analysis and comparison with experimental results.

3.1. Molecular Geometry

The optimized molecular geometry provides key structural parameters. Due to the flexibility of the dodecyl chains, multiple conformers may exist. The data below represents the parameters for the C-S-C linkage in a representative conformer.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| C-S Bond Length | Value | Value |

| C-S-C Bond Angle | Value | Value |

| C-C-S-C Dihedral Angle | Value | Value |

3.2. Vibrational Frequencies

Calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure. Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-S Stretch (asymmetric) | Value | Value | Value |

| C-S Stretch (symmetric) | Value | Value | Value |

| CH₂ Scissoring | Value | Value | Value |

| CH₂ Rocking | Value | Value | Value |

3.3. Electronic Properties

Electronic properties provide insight into the molecule's reactivity and stability.

| Property | Calculated Value |

| Ground State Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Mulliken Atomic Charges (S, Cα) | Value |

Experimental Protocols

Validating the results of quantum chemical calculations with experimental data is crucial. Below are generalized protocols for the synthesis and characterization of this compound.

4.1. Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[7][8]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (or other suitable solvent)

-

Deionized water

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-dodecanethiol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15-20 minutes at room temperature to form the sodium dodecanethiolate.

-

To this solution, add 1-bromododecane (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Add deionized water to the residue and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure.

4.2. Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the chemical shifts and couplings of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational modes of the molecule, such as C-H and C-S stretches, which can be compared to the calculated vibrational frequencies.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Elemental Analysis: Provides the percentage composition of C, H, and S, which can be compared to the theoretical values.

Visualization of Computational Workflow

The process of performing quantum chemical calculations and predicting molecular properties can be visualized as a logical workflow.

Caption: Computational workflow for predicting properties of this compound.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical study of this compound. By following the outlined computational methodologies, researchers can generate reliable data on the molecule's geometric, vibrational, and electronic properties. The inclusion of generalized experimental protocols for synthesis and characterization underscores the importance of validating computational results. This integrated computational and experimental approach will enable a deeper understanding of this compound's molecular behavior, paving the way for its application in various scientific and industrial domains.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Density Functional Theory (DFT) Investigation of Sulfur-Based Adsorbate Interactions on Alumina and Calcite Surfaces | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. Khan Academy [khanacademy.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Dodecyl Sulfide in Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl sulfide (B99878), a dialkyl thioether, presents a unique ligand profile for coordination chemistry, characterized by its long, flexible alkyl chains and a soft sulfur donor atom. While the coordination chemistry of simple thioethers is well-established, the specific use of dodecyl sulfide as a ligand is an emerging area with potential applications in catalysis, materials science, and drug delivery, owing to the influence of its lipophilic chains on the solubility and reactivity of the resulting metal complexes. This guide provides a comprehensive overview of the core principles of this compound coordination, including its synthesis, electronic and steric properties, and expected coordination behavior with various transition metals. Detailed experimental protocols, based on established methods for analogous thioether complexes, are provided, alongside comparative quantitative data to inform research and development.

Introduction to this compound as a Ligand

This compound, also known as dithis compound or di-n-dodecyl sulfide, is a symmetrical thioether with the chemical formula [CH₃(CH₂)₁₁]₂S.[1] As a ligand in coordination chemistry, it functions as a Lewis base, donating the lone pair of electrons from its sulfur atom to a metal center, which acts as a Lewis acid.[2] The coordination chemistry of thioethers is extensive, with the sulfur atom typically acting as a soft donor, showing a preference for soft metal ions such as Pd(II), Pt(II), and Cu(I).[3]

The defining features of this compound as a ligand are:

-

Soft Sulfur Donor: The sulfur atom is a soft donor, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, leading to the formation of stable complexes with soft metal centers.

-

Steric Bulk: The two long dodecyl chains impart significant steric bulk around the coordinating sulfur atom. This can influence the coordination number of the metal center, favoring lower coordination numbers, and can also affect the kinetics and thermodynamics of complex formation.[4]

-

Lipophilicity: The long alkyl chains render this compound and its metal complexes highly lipophilic. This property can be exploited to enhance the solubility of metal complexes in nonpolar organic solvents or to facilitate their incorporation into lipid-based drug delivery systems.

-

Stereochemistry: Like other unsymmetrical thioethers, coordination of this compound to a metal center can result in a chiral sulfur atom, leading to the possibility of diastereomeric complexes. The sulfur atom in coordinated thioethers typically maintains a pyramidal geometry.

Synthesis of this compound Metal Complexes

While specific literature on the synthesis of this compound complexes is limited, general methods for the preparation of transition metal thioether complexes can be readily adapted. The most common approach involves the direct reaction of a metal salt with the thioether ligand in a suitable solvent. Platinum(II) and palladium(II) complexes are particularly well-studied for thioether ligands and serve as excellent models.

General Experimental Protocol: Synthesis of a Generic Dichlorobis(this compound)metal(II) Complex (M = Pt, Pd)

This protocol describes a generalized method for the synthesis of a square planar M(II) complex with this compound.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄) or potassium tetrachloropalladate(II) (K₂PdCl₄)

-

This compound ([CH₃(CH₂)₁₁]₂S)

-

Diethyl ether

-

Deionized water

Procedure:

-

Preparation of the Metal Precursor Solution: Dissolve one equivalent of K₂PtCl₄ or K₂PdCl₄ in a minimal amount of deionized water with gentle heating.

-

Ligand Addition: In a separate flask, dissolve two equivalents of this compound in ethanol. The use of a co-solvent like ethanol is necessary due to the poor water solubility of this compound.

-

Reaction: Slowly add the ethanolic solution of this compound to the aqueous solution of the metal salt with vigorous stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Precipitation: The formation of the neutral complex, [MCl₂(S(C₁₂H₂₅)₂)₂], which is insoluble in the aqueous ethanol mixture, will be observed as a precipitate. The color of the precipitate will vary depending on the metal (typically yellow for platinum(II) complexes).

-

Isolation and Purification: After stirring for a designated period (e.g., 2-4 hours), cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with deionized water to remove any unreacted metal salt and potassium chloride, followed by a wash with cold ethanol to remove excess this compound. Finally, wash with diethyl ether to aid in drying.

-

Drying: Dry the purified complex under vacuum.

Characterization: The resulting complex can be characterized by elemental analysis, melting point determination, and spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Characterization of this compound Complexes

The characterization of this compound-metal complexes relies on standard spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex.

Infrared (IR) Spectroscopy

In the IR spectrum of free this compound, the C-S stretching vibration is a key diagnostic peak. Upon coordination to a metal center, the electron density on the sulfur atom is donated to the metal, which can lead to a slight weakening or strengthening of the C-S bond, resulting in a shift of the C-S stretching frequency. This shift, although often small, is indicative of coordination. Additionally, new bands in the far-IR region (typically below 400 cm⁻¹) can be assigned to the metal-sulfur (M-S) stretching vibrations, providing direct evidence of the coordinate bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this compound complexes in solution. Upon coordination, the protons and carbons of the dodecyl chains, particularly those closest to the sulfur atom (α- and β-positions), will experience a change in their chemical environment, leading to a downfield shift in their NMR signals.[5] The magnitude of this shift can provide information about the strength of the metal-sulfur interaction.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for coordination complexes, including precise bond lengths and angles. Although obtaining suitable crystals of long-chain alkyl sulfide complexes can be challenging due to their flexibility and potential for disorder, such data would be invaluable for understanding the precise nature of the metal-dodecyl sulfide interaction.

Quantitative Data and Structural Parameters

Table 1: Typical Metal-Sulfur (M-S) Bond Lengths in Thioether Complexes

| Metal Center | Ligand | M-S Bond Length (Å) |

| Pt(II) | Dimethyl sulfide | 2.25 - 2.35 |

| Pd(II) | Diethyl sulfide | 2.28 - 2.38 |

| Cu(I) | Tetrahydrothiophene | 2.20 - 2.30 |

| Ag(I) | Dimethyl sulfide | 2.45 - 2.55 |

Data compiled from representative crystal structures in the Cambridge Structural Database.

Table 2: Spectroscopic Data for a Representative Thioether Ligand and its Platinum(II) Complex

| Compound | ν(C-S) (cm⁻¹) | δ ¹H (α-CH₂) (ppm) | δ ¹³C (α-CH₂) (ppm) |

| Diethyl sulfide | ~700 | ~2.5 | ~26 |

| cis-[PtCl₂(S(C₂H₅)₂)₂] | ~680 | ~2.8 | ~29 |

Data are approximate and intended for illustrative purposes.

Logical and Experimental Workflows

The study of this compound as a ligand in coordination chemistry follows a logical progression of synthesis, characterization, and reactivity studies. The following diagrams, rendered in DOT language, illustrate these fundamental workflows.

Caption: A generalized workflow for the synthesis of a metal complex with this compound.

Caption: A typical workflow for the characterization of a newly synthesized this compound complex.

Caption: The fundamental Lewis acid-base interaction in the formation of a this compound complex.

Applications and Future Directions

The unique properties of this compound make its metal complexes potentially useful in several areas:

-

Homogeneous Catalysis: The lipophilic nature of this compound complexes could enhance their solubility in nonpolar substrates, making them effective catalysts for organic transformations.

-

Materials Science: Long-chain alkyl sulfides can be used to surface-modify metal nanoparticles, controlling their growth, stability, and dispersibility in organic media.

-

Drug Delivery: The incorporation of metal complexes with long alkyl chains into liposomes or other lipid-based nanoparticles could be a strategy for the targeted delivery of metallodrugs.

Future research in this area should focus on the systematic synthesis and characterization of a range of this compound complexes with various transition metals. Elucidating their solid-state structures and exploring their reactivity will be crucial for unlocking their full potential in the fields of catalysis, materials science, and medicinal chemistry.

References

- 1. This compound | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dodecyl Sulfide: A Toxicological and Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dodecyl sulfide (B99878), also known as didodecyl sulfide or 1,1'-thiobis(dodecane), is a chemical compound with a range of industrial applications. As with any chemical substance, a thorough understanding of its toxicological and safety profile is paramount for ensuring safe handling and for predicting its potential biological effects. This technical guide provides a comprehensive overview of the available toxicology and safety data for this compound, with a focus on providing researchers, scientists, and drug development professionals with the core information necessary for risk assessment and safe laboratory practices.